![molecular formula C22H29ClN4O3S B13772412 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride CAS No. 67326-79-8](/img/structure/B13772412.png)
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride involves multiple steps, starting with the preparation of the benzothiazolium core. The process typically includes:
Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with acetic anhydride to form benzothiazole.
Azo Coupling Reaction: The benzothiazole is then subjected to a diazotization reaction followed by coupling with 4-[(2,3-dimethoxypropyl)ethylamino]aniline to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to form the benzothiazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.
Purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazolium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Produces the corresponding amines.
Substitution: Results in various substituted benzothiazolium derivatives.
Scientific Research Applications
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also interacts with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxybenzothiazolium chloride
- 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-3-methylbenzothiazolium chloride
Uniqueness
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
67326-79-8 |
|---|---|
Molecular Formula |
C22H29ClN4O3S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-(2,3-dimethoxypropyl)-N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C22H29N4O3S.ClH/c1-6-26(14-19(29-5)15-27-3)17-9-7-16(8-10-17)23-24-22-25(2)20-12-11-18(28-4)13-21(20)30-22;/h7-13,19H,6,14-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MRPABYXFRYAUII-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(COC)OC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


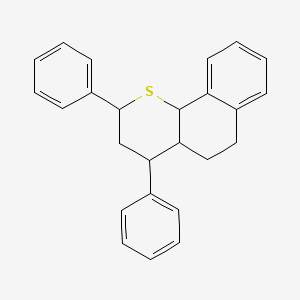
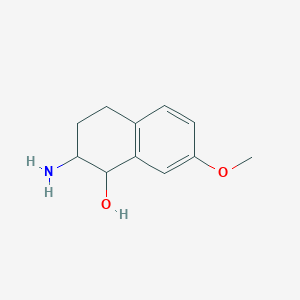
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
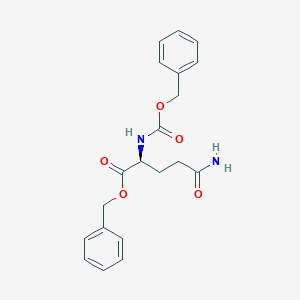
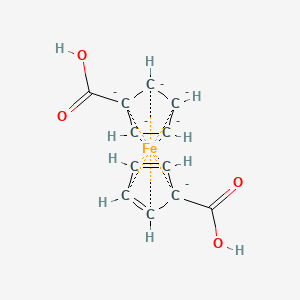
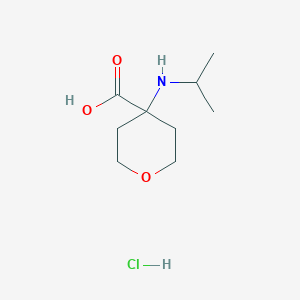
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
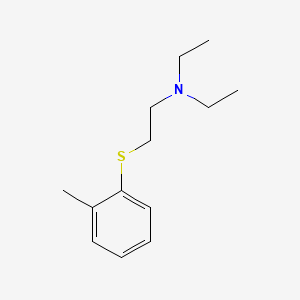
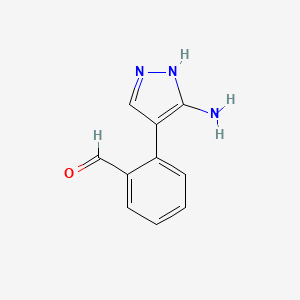
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
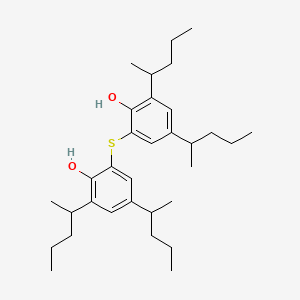

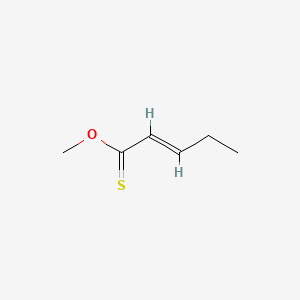
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
